

Spectroscopic Profile of N,N-di-n-Butylethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-di-n-Butylethylenediamine**

Cat. No.: **B1294425**

[Get Quote](#)

Introduction

N,N-di-n-Butylethylenediamine (CAS No. 3529-09-7), a diamine with the molecular formula C10H24N2, serves as a versatile intermediate in organic synthesis and materials science. A comprehensive understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N,N-di-n-butylethylenediamine**. The information presented herein is compiled from various spectral databases and is intended to be a valuable resource for laboratory and research applications. Note that the CAS number 15779-34-7, as sometimes associated with this compound, appears to be erroneous, with 3529-09-7 being the correct identifier according to major chemical databases.^[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N,N-di-n-butylethylenediamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.7 (tentative)	t	2H	-N-CH ₂ -CH ₂ -NH ₂
~2.5 (tentative)	t	2H	-N-CH ₂ -CH ₂ -NH ₂
~2.4 (tentative)	t	4H	-N-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂
~1.4 (tentative)	m	4H	-N-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂
~1.3 (tentative)	m	4H	-N-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂
~0.9 (tentative)	t	6H	-N-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂
(variable)	s (broad)	2H	-NH ₂

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimations based on typical ranges for similar aliphatic amines.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~54 (tentative)	-N-CH ₂ -CH ₂ -NH ₂
~52 (tentative)	-N-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂
~40 (tentative)	-N-CH ₂ -CH ₂ -NH ₂
~30 (tentative)	-N-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂
~20 (tentative)	-N-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂
~14 (tentative)	-N-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₂

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimations based on typical ranges for similar aliphatic amines.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3360, ~3290	Medium, Sharp	N-H stretch (primary amine)
2955, 2930, 2870	Strong	C-H stretch (aliphatic)
~1600	Medium	N-H bend (scissoring)
~1465	Medium	C-H bend (scissoring)
~1120	Medium	C-N stretch
~820	Broad	N-H wag

Note: The IR spectrum of a liquid amine is typically acquired neat (as a thin film). The presence of two bands in the N-H stretching region is characteristic of a primary amine.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
172	Moderate	[M] ⁺ (Molecular Ion)
129	High	[M - C ₃ H ₇] ⁺ (Loss of propyl radical)
100	High	[M - C ₅ H ₁₀ N] ⁺ or [CH ₂ =N(C ₄ H ₉) ₂] ⁺ (Alpha-cleavage)
86	High	[M - C ₆ H ₁₂ N] ⁺ or [CH ₂ =NHC ₄ H ₉] ⁺ (Alpha-cleavage)
44	High	[C ₂ H ₆ N] ⁺

Note: The fragmentation pattern is characteristic of aliphatic amines, with alpha-cleavage being a dominant pathway.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid amine like **N,N-di-n-butylethylenediamine**.

NMR Spectroscopy

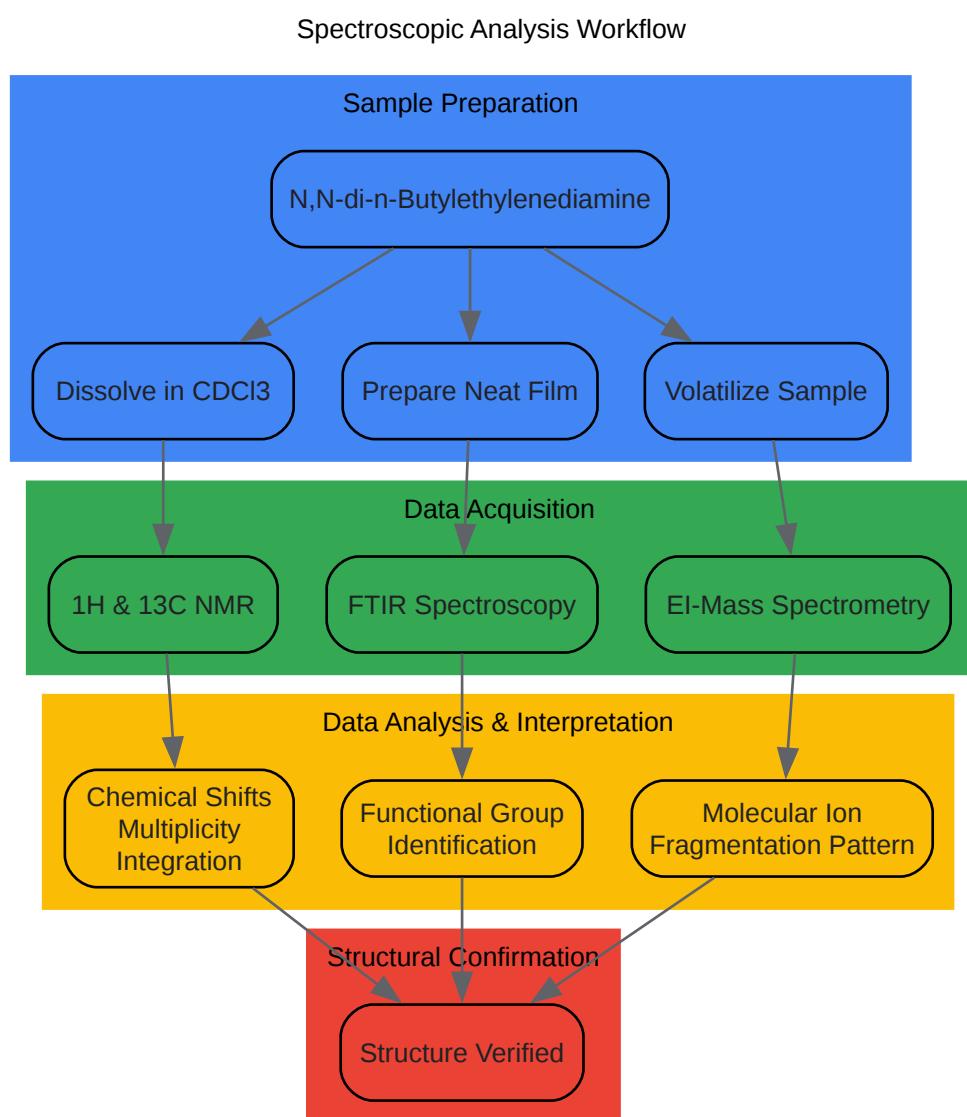
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the neat **N,N-di-n-butylethylenediamine** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
 - Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference peak (e.g., TMS or residual solvent peak).
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.

IR Spectroscopy

- Sample Preparation (Neat Liquid):

- Place a single drop of **N,N-di-n-butylethylenediamine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Ensure there are no air bubbles trapped between the plates.

- Instrument Setup and Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000 to 400 cm⁻¹.


Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of the liquid sample into the mass spectrometer via a suitable inlet system. For volatile liquids like **N,N-di-n-butylethylenediamine**, a direct insertion probe or gas chromatography (GC-MS) can be used.
 - If using a direct insertion probe, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source and gently heated to volatilize the sample.
- Ionization and Analysis:
 - The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
 - The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a known compound like **N,N-di-n-butylethylenediamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of N,N-di-n-Butylethylenediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294425#n-n-di-n-butylethylenediamine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com